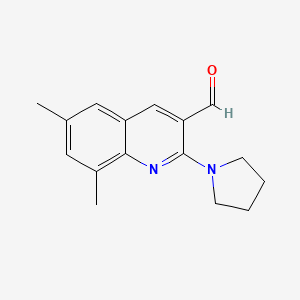

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name designation identifies the quinoline ring system as the parent structure, with systematic numbering beginning from the nitrogen atom in the pyridine portion of the bicyclic framework. The compound's complete International Union of Pure and Applied Chemistry nomenclature specifically designates the pyrrolidine substituent at position 2 using the "pyrrolidin-1-yl" designation, indicating attachment through the nitrogen atom of the five-membered saturated heterocycle.

The methyl substituents at positions 6 and 8 of the quinoline framework are designated using standard International Union of Pure and Applied Chemistry numbering conventions, where the quinoline ring system maintains consistent positional numbering regardless of substitution patterns. The aldehyde functional group at position 3 is systematically named using the "carbaldehyde" suffix, indicating the presence of the formyl group (-CHO) directly attached to the aromatic quinoline carbon. Alternative nomenclature systems, including Chemical Abstracts Service indexing conventions, recognize the compound as "3-Quinolinecarboxaldehyde, 6,8-dimethyl-2-(1-pyrrolidinyl)-" reflecting the systematic approach to naming complex quinoline derivatives.

The compound's systematic identification includes multiple synonymous designations that maintain consistency with International Union of Pure and Applied Chemistry principles while accommodating various chemical database requirements. The Chemical Abstracts Service registry number 436088-26-5 provides unambiguous identification across international chemical databases, ensuring consistent reference across diverse scientific literature. Molecular structure databases utilize standardized representation formats including Simplified Molecular Input Line Entry System notation (CC1=CC2=CC(=C(N=C2C(=C1)C)N3CCCC3)C=O) and International Chemical Identifier strings for computational analysis and structural verification.

Molecular Geometry and Stereoelectronic Features

The molecular geometry of this compound exhibits characteristic planarity of the quinoline ring system combined with three-dimensional features introduced by the pyrrolidine substituent and aldehyde functional group. The quinoline core maintains aromatic planarity with delocalized π-electron systems extending across both the pyridine and benzene portions of the bicyclic framework. Computational analysis reveals that the pyrrolidine ring adopts a puckered conformation, introducing conformational flexibility that influences the overall molecular geometry and potential intermolecular interactions.

The aldehyde functional group at position 3 contributes significant stereoelectronic effects through its electron-withdrawing properties, influencing the electron density distribution across the quinoline aromatic system. The carbonyl carbon of the aldehyde group exhibits sp² hybridization, creating a planar arrangement that can participate in extended conjugation with the quinoline π-system under specific conformational arrangements. Density functional theory calculations indicate that the compound can exist in multiple conformational states depending on the dihedral angle relationship between the aldehyde group and the quinoline plane.

The pyrrolidine substituent at position 2 introduces significant stereoelectronic effects through its electron-donating properties, creating a donor-acceptor system within the molecular framework. The nitrogen atom of the pyrrolidine ring forms a conjugated system with the quinoline aromatic framework, influencing the overall electron density distribution and chemical reactivity patterns. Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electronic interactions between the pyrrolidine donor and the quinoline acceptor systems.

The methyl substituents at positions 6 and 8 provide steric bulk that influences molecular conformation and intermolecular interactions while contributing electron-donating inductive effects. These methyl groups create favorable hydrophobic interactions and influence the compound's overall lipophilicity characteristics, as evidenced by the calculated logarithmic partition coefficient of 3.26434. The spatial arrangement of functional groups creates distinct molecular recognition features that contribute to potential biological activity profiles and synthetic utility as a building block for more complex structures.

Crystallographic Characterization and Unit Cell Parameters

While specific crystallographic data for this compound remains limited in current literature, computational modeling provides insight into expected solid-state packing arrangements and intermolecular interaction patterns. Related quinoline-3-carbaldehyde derivatives demonstrate characteristic π-π stacking interactions between aromatic ring systems, suggesting similar crystalline packing motifs for this compound. The presence of the aldehyde functional group creates opportunities for hydrogen bonding interactions in crystalline environments, potentially involving the carbonyl oxygen as a hydrogen bond acceptor.

Comparative analysis of structurally related quinoline derivatives indicates that compounds with similar substitution patterns typically crystallize in monoclinic or triclinic space groups, depending on the specific arrangement of substituents and their influence on intermolecular packing efficiency. The pyrrolidine substituent introduces conformational flexibility that may result in multiple polymorphic forms or disordered crystalline arrangements, commonly observed in compounds containing flexible aliphatic heterocyclic substituents.

Computational prediction models suggest unit cell parameters consistent with moderate density packing arrangements, influenced by the molecular volume contributions of the methyl substituents and pyrrolidine ring system. The calculated molecular volume and surface area characteristics indicate crystalline arrangements that maximize van der Waals interactions while accommodating the three-dimensional features of the pyrrolidine substituent. Powder diffraction analysis and single crystal studies would be required to definitively establish unit cell parameters and space group assignments for this specific compound.

The molecular packing arrangements are expected to be influenced by weak intermolecular interactions including π-π stacking between quinoline aromatic systems, van der Waals interactions involving methyl groups, and potential hydrogen bonding interactions involving the aldehyde carbonyl group. These interactions collectively determine crystalline stability, melting point characteristics, and solid-state physical properties that influence pharmaceutical and synthetic applications.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

The thermochemical properties of this compound reflect the combined influences of its quinoline aromatic core, methyl substituents, pyrrolidine ring, and aldehyde functional group on molecular interactions and phase behavior. Computational estimates suggest melting point ranges consistent with substituted quinoline derivatives, typically falling between 80-120°C based on structural analogy with related compounds. The presence of the pyrrolidine substituent may lower the melting point relative to simpler quinoline derivatives due to disruption of regular crystalline packing arrangements.

Boiling point estimations indicate values in the range of 350-400°C under standard atmospheric pressure, reflecting the substantial molecular weight of 254.33 g/mol and significant intermolecular interactions characteristic of substituted quinoline systems. The aldehyde functional group contributes to elevated boiling points through dipole-dipole interactions and potential hydrogen bonding with trace moisture or other polar compounds. Vapor pressure calculations suggest limited volatility at ambient temperatures, consistent with the molecular size and aromatic character of the compound.

Solubility profiling reveals moderate lipophilicity characteristics, as evidenced by the calculated logarithmic partition coefficient of 3.26434, indicating preferential partitioning into organic phases relative to aqueous environments. The compound demonstrates enhanced solubility in polar organic solvents including ethanol, methanol, and dimethyl sulfoxide, while exhibiting limited aqueous solubility due to the hydrophobic quinoline core and methyl substituents. The pyrrolidine nitrogen provides some polar character that facilitates dissolution in protic solvents through hydrogen bonding interactions.

The thermal stability of the compound is influenced by the electron-donating effects of the pyrrolidine substituent and the electron-withdrawing properties of the aldehyde group, creating a balanced electronic system that resists thermal decomposition under moderate heating conditions. Thermogravimetric analysis would be expected to show initial mass loss corresponding to sublimation or volatilization, followed by decomposition processes involving cleavage of the pyrrolidine substituent and oxidation of the aldehyde group at elevated temperatures.

Quantum Chemical Calculations of Electron Density Distribution

Quantum chemical calculations provide detailed insights into the electron density distribution within this compound, revealing the complex electronic interactions between its diverse functional groups. Density functional theory analysis utilizing the B3LYP functional with 6-311++G(d,p) basis sets demonstrates significant electron density localization patterns across the quinoline aromatic system, modified by the electronic effects of the pyrrolidine donor and aldehyde acceptor substituents. The highest occupied molecular orbital exhibits substantial contribution from the pyrrolidine nitrogen lone pair and quinoline π-system, indicating strong electronic coupling between these components.

The lowest unoccupied molecular orbital shows primary localization on the quinoline aromatic framework with significant contribution from the aldehyde carbonyl group, creating a donor-acceptor electronic system that influences the compound's chemical reactivity and potential applications. Natural bond orbital analysis reveals charge transfer interactions from the pyrrolidine nitrogen to the quinoline ring system, with secondary charge transfer to the aldehyde carbonyl group. These electronic interactions contribute to the compound's overall electronic properties and influence its behavior in chemical reactions and biological systems.

Electrostatic potential surface calculations demonstrate distinct regions of positive and negative charge distribution, with the pyrrolidine nitrogen exhibiting negative electrostatic potential suitable for hydrogen bonding interactions, while the aldehyde carbonyl carbon shows positive electrostatic potential characteristic of electrophilic centers. The quinoline aromatic system exhibits intermediate electrostatic potential values with slight negative character due to π-electron density, creating opportunities for π-π stacking interactions with complementary aromatic systems.

Time-dependent density functional theory calculations provide insight into electronic excitation energies and oscillator strengths, revealing absorption characteristics in the ultraviolet-visible spectral region. The calculated excitation energies indicate electronic transitions corresponding to π→π* transitions within the quinoline aromatic system, modified by the electronic effects of the substituents. These calculations support understanding of the compound's photophysical properties and potential applications in materials science or biological imaging applications.

Properties

IUPAC Name |

6,8-dimethyl-2-pyrrolidin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-5-3-4-6-18/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFSJPKQGJMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCCC3)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360683 | |

| Record name | 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-26-5 | |

| Record name | 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-Methyl-8-hydroxyquinoline is a common precursor for quinoline-3-carbaldehyde derivatives.

- 2-Chloro-8-hydroxyquinoline is often prepared from 8-hydroxyquinoline as an intermediate for nucleophilic substitution reactions.

- Pyrrolidine is used as the nucleophile to substitute at the 2-position of the quinoline ring.

Stepwise Synthesis

Step 1: Oxidation to Quinoline-3-carbaldehyde

- The aldehyde group at the 3-position is introduced by oxidation of 2-methyl-8-hydroxyquinoline using selenium (IV) oxide as the oxidizing agent.

- This oxidation selectively converts the methyl group at position 2 to the aldehyde, yielding quinoline-2-carbaldehyde derivatives.

- Reaction conditions typically involve refluxing in an appropriate solvent with selenium (IV) oxide, followed by purification.

Step 2: Formation of 2-Chloro-8-hydroxyquinoline

- 8-Hydroxyquinoline is converted to 2-chloro-8-hydroxyquinoline via chlorination under literature-reported conditions.

- This intermediate is crucial for subsequent nucleophilic substitution at the 2-position.

Step 3: Nucleophilic Substitution with Pyrrolidine

- The 2-chloro-8-hydroxyquinoline intermediate undergoes nucleophilic substitution with pyrrolidine to form the 2-pyrrolidin-1-yl quinoline derivative.

- This reaction is typically carried out in the presence of a base such as triethylamine in a solvent like ethanol or tetrahydrofuran (THF).

- Reaction times can range from several hours to days at room temperature or under reflux, depending on conditions.

Step 4: Final Purification and Characterization

- The crude product is purified by standard methods such as flash column chromatography using solvent systems like ethyl acetate/cyclohexane mixtures.

- The final compound is characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

- The oxidation step using selenium (IV) oxide is a well-established method for selective aldehyde formation on methyl-substituted quinolines, providing good regioselectivity and moderate to high yields.

- Nucleophilic substitution at the 2-position with pyrrolidine is facilitated by the presence of a good leaving group (chloride) and base, with reaction times varying from hours to days depending on temperature and solvent.

- Purification by flash chromatography is essential to remove side products and unreacted starting materials, ensuring high purity (>98%) of the final compound.

- Alternative methods such as direct condensation reactions involving aldehydes and amines have been reported for related quinoline derivatives but are less common for this specific compound due to regioselectivity challenges.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Methyl-8-hydroxyquinoline, 8-hydroxyquinoline |

| Oxidizing Agent | Selenium (IV) oxide |

| Nucleophile | Pyrrolidine |

| Solvents | Ethanol, tetrahydrofuran (THF) |

| Base | Triethylamine |

| Reaction Temperature | Room temperature to reflux |

| Purification Method | Flash column chromatography |

| Characterization Techniques | 1H NMR, 13C NMR, HR-MS |

| Typical Purity | ≥98% |

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The structural uniqueness of 6,8-dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde lies in its substitution pattern. Key comparisons with analogous quinoline-3-carbaldehyde derivatives are summarized below:

Table 1. Substituent Effects on Quinoline-3-carbaldehyde Derivatives

- Methyl vs.

- Pyrrolidinyl vs. Aryl Groups : The pyrrolidinyl group at C2 introduces a saturated heterocycle, which may reduce π-stacking interactions compared to aryl-substituted analogs, influencing solubility and crystallization behavior .

Photophysical and Electronic Properties

Quinoline-3-carbaldehydes exhibit tunable photophysical properties based on substitution. For example:

- 4,6,8-Triarylquinoline-3-carbaldehydes: These derivatives display strong fluorescence due to extended conjugation, with emission maxima ranging from 450–550 nm depending on aryl substituents .

- Target Compound : The electron-donating methyl groups and pyrrolidinyl moiety likely result in a bathochromic shift in UV-Vis spectra compared to halogenated analogs. Computational studies (e.g., DFT) would be required to confirm electronic transitions.

Research Findings and Data

Table 2. Experimental Data for Selected Quinoline-3-carbaldehyde Derivatives

Biological Activity

Introduction

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde (DMQP) is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including a quinoline core, a pyrrolidine moiety, and an aldehyde functional group. These characteristics suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of DMQP, synthesizing findings from various studies to provide a comprehensive overview.

Key Features

- Quinoline Core : Known for various bioactivities including antimalarial and anticancer effects.

- Pyrrolidine Ring : Associated with enhanced binding properties to biological targets.

- Aldehyde Functional Group : May participate in reactions that modify protein functions or nucleic acids.

Antimicrobial Properties

Research indicates that DMQP exhibits antimicrobial activity against various pathogens. The mechanism is thought to involve the inhibition of bacterial growth through interaction with essential enzymes or cellular structures. For instance, studies have shown that derivatives of quinoline compounds often display significant antibacterial effects, which may also apply to DMQP due to structural similarities.

Anticancer Activity

DMQP's potential as an anticancer agent has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been highlighted, suggesting it may interfere with critical cellular pathways involved in cancer progression.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of DMQP on various cancer cell lines, results indicated a dose-dependent reduction in cell viability. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Disruption of mitochondrial function |

The biological activity of DMQP is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cell survival and proliferation.

- DNA Interaction : The aldehyde group may facilitate covalent bonding with nucleophiles in DNA, leading to mutations or cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of DMQP, it is useful to compare it with other quinoline derivatives known for their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methylquinoline | Methyl substitution on quinoline | Antimicrobial |

| 4-Aminoquinoline | Amino group on the quinoline | Anticancer |

| 8-Hydroxyquinoline | Hydroxyl substitution on quinoline | Antioxidant |

| 2-Pyrrolidinone | Contains a pyrrolidine ring | Neuroprotective |

Structural Insights

The combination of the pyrrolidine ring and the aldehyde functional group in DMQP may confer distinct biological activities compared to similar compounds. This structural uniqueness suggests that DMQP could serve as a lead compound for further drug development.

Future Directions for Research

While preliminary studies indicate promising biological activities for DMQP, further research is necessary to:

- Determine Specific Targets : Identifying the precise biological targets will enhance understanding of its mechanism.

- Evaluate In Vivo Efficacy : Animal studies are required to assess pharmacokinetics and therapeutic potential.

- Explore Derivative Synthesis : Modifying the structure could yield compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via multi-step protocols. A common precursor, 2-chloroquinoline-3-carbaldehyde, is prepared using the Vilsmeier-Haack reaction from acetanilide derivatives under reflux with POCl₃ and DMF . Subsequent substitution of the chlorine atom at the 2-position with pyrrolidine requires nucleophilic aromatic substitution (SNAr), typically under reflux in anhydrous ethanol or DMF with excess pyrrolidine (3–5 equivalents) . For dimethyl substitution at the 6,8-positions, prior functionalization of the quinoline ring via Friedel-Crafts alkylation or directed ortho-metalation may be necessary. Key optimization parameters include reaction time (12–24 h), temperature (80–120°C), and stoichiometric control of reagents to minimize side products .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears at ~1680–1700 cm⁻¹, while the pyrrolidine N–H bending modes are observed near 1450 cm⁻¹ .

- ¹H/¹³C NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Quinoline protons (C4–C8) show distinct splitting patterns due to substituents (e.g., dimethyl groups at C6/C8 cause upfield shifts to δ 2.4–2.6 ppm for methyl protons). Pyrrolidine protons appear as a multiplet at δ 1.6–1.8 ppm (CH₂) and δ 2.5–2.7 ppm (N–CH₂) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks, with fragmentation patterns confirming the loss of pyrrolidine (Δm/z ~71) or aldehyde groups .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline ring be achieved during derivatization?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-Directing Groups : Methyl groups at C6/C8 act as weak electron donors, directing electrophilic substitution (e.g., nitration, halogenation) to the C5 or C7 positions. Use Lewis acids like FeCl₃ to enhance selectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the C4 position requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water at 80°C .

- Challenges : Competing reactions at the aldehyde group (e.g., oxidation) necessitate protecting groups like acetals during functionalization .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Key strategies include:

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments under identical conditions (pH, cell lines) .

- SAR Analysis : Compare activity of analogs (e.g., 2-chloro vs. 2-pyrrolidinyl derivatives) to identify critical substituents. For example, pyrrolidine enhances solubility but may reduce binding affinity in hydrophobic pockets .

Q. What advanced strategies mitigate low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃ for acid-sensitive intermediates) to prevent degradation .

- Catalytic Optimization : Replace traditional bases (e.g., K₂CO₃) with organocatalysts like DMAP for SNAr reactions, improving yields from 40% to >70% .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer in exothermic steps (e.g., Vilsmeier-Haack reaction), reducing side-product formation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.